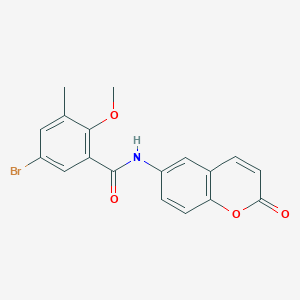![molecular formula C24H18F6N2O2 B4536160 1,1'-[1,4-butanediylbis(1H-indole-1,3-diyl)]bis(trifluoroethanone)](/img/structure/B4536160.png)
1,1'-[1,4-butanediylbis(1H-indole-1,3-diyl)]bis(trifluoroethanone)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bis(indolyl) and trifluoromethylated compounds involves multi-step organic reactions, including nucleophilic substitution, cyclization, and condensation reactions. For instance, the synthesis of trifluoromethylated alcohols through direct nucleophilic trifluoromethylation represents a foundational approach for introducing trifluoromethyl groups into organic compounds (Singh, Twamley, & Shreeve, 2001). Additionally, π-conjugated bis(indolyl)ethynes can be synthesized via cyclization reactions involving isocyanide and Grignard reagents, showcasing the versatility of indole modifications (Ishikawa et al., 2017).
Molecular Structure Analysis
The molecular structure of similar bis(indolyl) and trifluoromethylated compounds is often characterized by X-ray crystallography, revealing the presence of intra- and inter-molecular interactions that influence the compound's stability and reactivity. For example, the structural analysis of bis(trifluoromethyl) compounds through X-ray crystallography provides insights into their geometric arrangements and the effects of trifluoromethyl groups on the overall molecular conformation (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves reactions typical of indole and trifluoromethyl functionalities. For instance, indole derivatives can participate in electrophilic substitution reactions, while trifluoromethyl groups can influence the electron density and reactivity of the adjacent aromatic rings. The synthesis of novel polyimides from trifluoromethylated diamines illustrates the application of these reactions in polymer chemistry (Yin et al., 2005).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[1-[4-[3-(2,2,2-trifluoroacetyl)indol-1-yl]butyl]indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F6N2O2/c25-23(26,27)21(33)17-13-31(19-9-3-1-7-15(17)19)11-5-6-12-32-14-18(22(34)24(28,29)30)16-8-2-4-10-20(16)32/h1-4,7-10,13-14H,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMSBUVDPSQWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCN3C=C(C4=CC=CC=C43)C(=O)C(F)(F)F)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[butane-1,4-diylbis(1H-indole-1,3-diyl)]bis(trifluoroethanone) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-amino-2-[(4-ethoxy-2,4-dioxobutyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4536084.png)
![ethyl 4-({[3-chloro-4-(2-methoxy-2-oxoethoxy)phenyl]sulfonyl}amino)benzoate](/img/structure/B4536086.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B4536094.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4536103.png)



![3-(2-chlorophenyl)-5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4536127.png)
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B4536133.png)
![3-(4-chlorobenzyl)-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4536134.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4536145.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4536164.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4536167.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4536180.png)